

Spectroscopic Profile of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 4-bromo-3-hydroxythiophene-2-carboxylate
Cat. No.:	B1362303

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **Methyl 4-bromo-3-hydroxythiophene-2-carboxylate**. The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this molecule in research and development settings. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Methyl 4-bromo-3-hydroxythiophene-2-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.74	Singlet	1H	Hydroxyl proton (-OH)
7.38	Singlet	1H	Thiophene ring proton (C ₅ -H)
3.92	Singlet	3H	Methyl ester protons (-OCH ₃)

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
165.8	Carbonyl carbon (C=O)
160.4	Thiophene ring carbon (C ₃ -OH)
128.1	Thiophene ring carbon (C ₅)
103.8	Thiophene ring carbon (C ₂)
102.6	Thiophene ring carbon (C ₄ -Br)
52.2	Methyl ester carbon (-OCH ₃)

Solvent: CDCl₃

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

m/z	Interpretation
236	Molecular ion (M ⁺)

Ionization Method: Electron Ionization (EI)

Infrared (IR) Spectroscopy

While a specific experimental spectrum for **Methyl 4-bromo-3-hydroxythiophene-2-carboxylate** is not readily available in the public domain, Table 4 provides the expected characteristic absorption frequencies based on the functional groups present in the molecule and data from similar thiophene derivatives.[\[1\]](#)

Table 4: Predicted Infrared (IR) Absorption Frequencies

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~3400 (broad)	O-H	Stretching
~3100	C-H (aromatic)	Stretching
~2950	C-H (methyl)	Stretching
~1700	C=O (ester)	Stretching
~1550-1450	C=C (thiophene ring)	Stretching
~1250	C-O (ester)	Stretching
~700-600	C-Br	Stretching

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.

Materials and Equipment:

- NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)

- Analyte: **Methyl 4-bromo-3-hydroxythiophene-2-carboxylate**
- Pipettes and vials

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of the deuterated solvent (CDCl_3) in a clean, dry vial.
- Transfer to NMR Tube: Using a pipette, transfer the solution to a clean NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity and optimal resolution.
 - Tune and match the probe for the desired nuclei (^1H and ^{13}C).
- ^1H NMR Acquisition:
 - Set the appropriate spectral width, acquisition time, and relaxation delay.
 - Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
 - Integrate the peaks and reference the spectrum (e.g., to the residual solvent peak).
- ^{13}C NMR Acquisition:
 - Switch the spectrometer to the ^{13}C channel.
 - Set the appropriate spectral width, acquisition time, and relaxation delay. A longer relaxation delay may be necessary for quaternary carbons.

- Acquire the spectrum using a proton-decoupled pulse sequence.
- Process the data similarly to the ^1H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

- Fourier Transform Infrared (FTIR) spectrometer
- Potassium bromide (KBr) plates or Attenuated Total Reflectance (ATR) accessory
- Mortar and pestle
- Spatula
- Analyte: **Methyl 4-bromo-3-hydroxythiophene-2-carboxylate**

Procedure (KBr Pellet Method):

- Sample Preparation:
 - Thoroughly grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation:
 - Transfer the powder to a pellet press.
 - Apply pressure to form a thin, transparent or translucent pellet.
- Spectral Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.

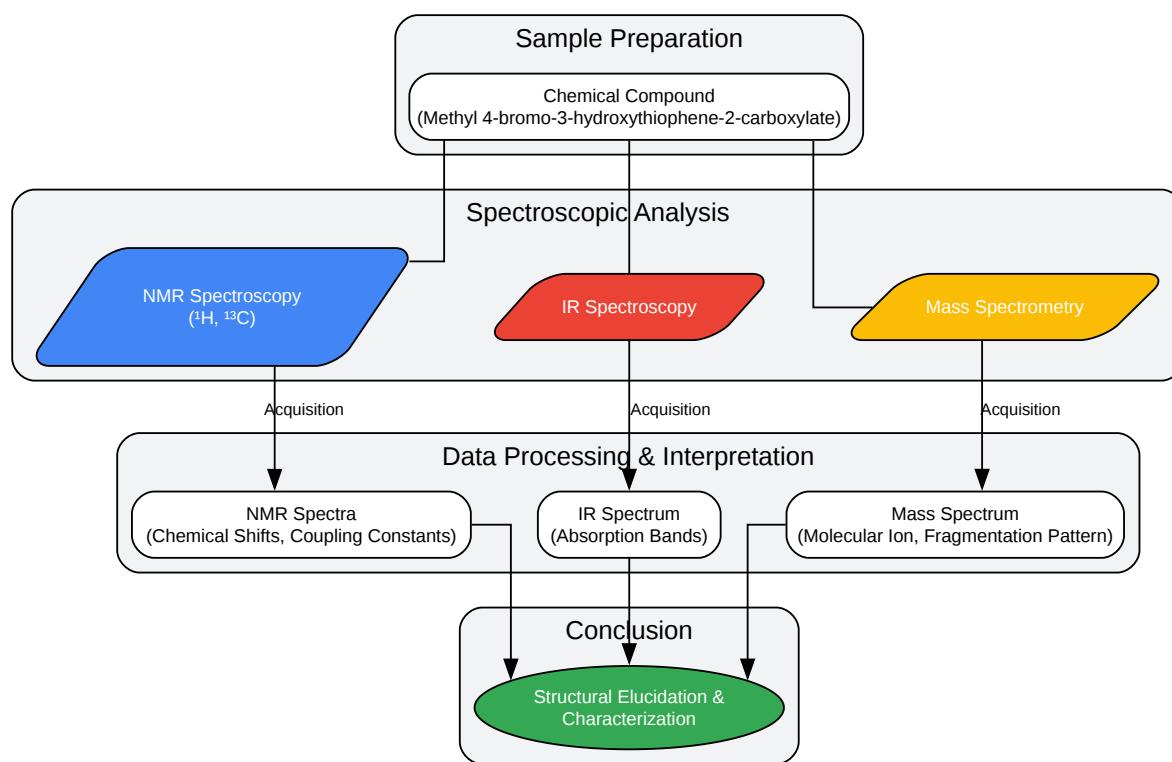
- Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}).
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

- Mass spectrometer with an Electron Ionization (EI) source
- Direct insertion probe or Gas Chromatography (GC) inlet
- Analyte: **Methyl 4-bromo-3-hydroxythiophene-2-carboxylate**


Procedure (Direct Insertion Probe):

- Sample Preparation: Place a small amount of the solid sample into a capillary tube.
- Introduction into the Mass Spectrometer:
 - Insert the capillary tube into the direct insertion probe.
 - Introduce the probe into the ion source of the mass spectrometer through a vacuum lock.
- Ionization and Analysis:
 - Gently heat the probe to volatilize the sample into the ion source.
 - The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
 - The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).
- Data Acquisition:

- The detector records the abundance of each ion at a specific m/z value.
- The data is plotted as a mass spectrum, showing the relative intensity of each ion.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [omu.repo.nii.ac.jp](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10000000/) [omu.repo.nii.ac.jp]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1362303#spectroscopic-data-of-methyl-4-bromo-3-hydroxythiophene-2-carboxylate-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com